molecular formula C18H17ClFN3O2 B12687578 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- CAS No. 107680-16-0

2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-

Cat. No.: B12687578
CAS No.: 107680-16-0
M. Wt: 361.8 g/mol
InChI Key: XINKQFDGGDKFDS-ROUUACIJSA-N
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Description

2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal and antibacterial agents. The unique structural features of this compound, including the presence of chlorophenyl and fluorophenyl groups, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step often involves the stereoselective synthesis of the 2R,3S configuration of the butanediol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form ketones or aldehydes.

    Reduction: The triazole ring and aromatic groups can participate in reduction reactions under specific conditions.

    Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanediol moiety may yield 2,3-butanedione, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antifungal and antibacterial agent. The presence of the triazole ring is particularly significant, as triazole derivatives are known to inhibit the growth of various pathogens.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of fungal and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the compound may interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar mechanism of action.

    Itraconazole: Another triazole derivative used to treat fungal infections.

    Ketoconazole: A triazole compound with broad-spectrum antifungal activity.

Uniqueness

The uniqueness of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific structural features, including the presence of both chlorophenyl and fluorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

107680-16-0

Molecular Formula

C18H17ClFN3O2

Molecular Weight

361.8 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17ClFN3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1

InChI Key

XINKQFDGGDKFDS-ROUUACIJSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O

Origin of Product

United States

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